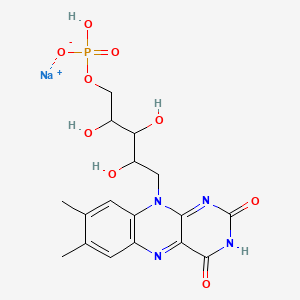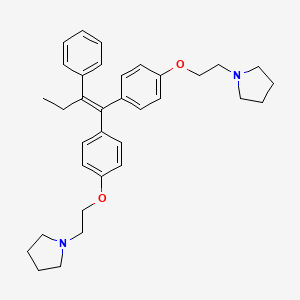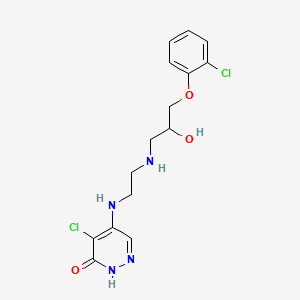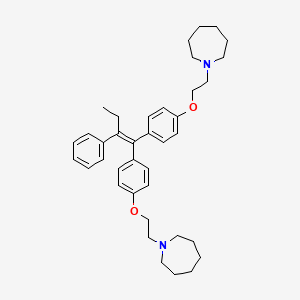![molecular formula C21H25FN6O2 B1680691 3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 172407-17-9](/img/structure/B1680691.png)
3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
描述
RO-48-6791 是一种属于咪唑苯并二氮杂卓类的药物。它由罗氏公司在 1990 年代开发,作为短效咪唑苯并二氮杂卓类药物咪达唑仑的替代品。RO-48-6791 的主要用途是在轻微侵入性手术中用于诱导麻醉和镇静。该化合物是水溶性的,起效快,作用时间短。 它的效力是咪达唑仑的 4-6 倍,并产生类似的副作用,例如镇静和健忘 .
准备方法
RO-48-6791 的合成路线涉及咪唑苯并二氮杂卓核心结构的形成反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .
化学反应分析
RO-48-6791 经历各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。常见的试剂包括氧化剂,例如高锰酸钾或三氧化铬。
还原: 此反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,例如氢化锂铝或硼氢化钠。
取代: 此反应涉及用另一种官能团取代一种官能团。常见的试剂包括卤素或亲核试剂,例如氢氧化钠或氰化钾。
科学研究应用
RO-48-6791 已用于各种科学研究应用,包括:
化学: 它被用作研究苯并二氮杂卓衍生物及其药理特性的参考化合物。
生物学: 它被用于研究苯并二氮杂卓对中枢神经系统的影响及其与神经递质受体的相互作用。
医学: 它已被研究用于其在诱导麻醉和镇静中的潜在用途。
作用机制
RO-48-6791 通过与中枢神经系统中的γ-氨基丁酸 (GABA) 受体结合来发挥作用。这种结合增强了 GABA 的抑制作用,导致镇静、抗焦虑和肌肉松弛。 涉及的分子靶标包括 GABA 受体复合体的 α、β 和 γ 亚基 .
相似化合物的比较
RO-48-6791 与其他苯并二氮杂卓衍生物相似,例如咪达唑仑、地西泮和劳拉西泮。它在其比咪达唑仑更高的效力和更短的作用时间方面是独一无二的。其他类似的化合物包括:
咪达唑仑: 一种短效苯并二氮杂卓,用于镇静和诱导麻醉。
地西泮: 一种长效苯并二氮杂卓,用于治疗焦虑、肌肉痉挛和癫痫发作。
劳拉西泮: 一种中效苯并二氮杂卓,用于治疗焦虑和镇静.
属性
IUPAC Name |
3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQIYRGMEFBZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938143 | |
| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172407-17-9 | |
| Record name | 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172407-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-48-6791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172407179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-48-6791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKE9773PBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro 48-6791?
A1: Ro 48-6791 is a benzodiazepine that exerts its effects by binding to benzodiazepine receptors in the central nervous system. [] While the exact downstream effects are not fully elaborated upon in the provided research, binding to these receptors is known to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and muscle relaxant effects. []
Q2: How does the potency of Ro 48-6791 compare to midazolam?
A2: Research indicates that Ro 48-6791 is more potent than midazolam. In studies comparing their sedative effects, Ro 48-6791 was found to be approximately four to six times more potent. [] This difference in potency might be attributed to its higher affinity for benzodiazepine receptors or differences in pharmacokinetic properties.
Q3: Are there any differences in the pharmacokinetic profiles of Ro 48-6791 and midazolam?
A4: Yes, significant differences exist in their pharmacokinetic profiles. Ro 48-6791 exhibits a markedly larger volume of distribution (V(SS)) and plasma clearance compared to midazolam. [] The mean V(SS) for Ro 48-6791 was found to be 171 +/- 65 L compared to 41 +/- 10 L for midazolam. Similarly, the mean plasma clearance of Ro 48-6791 was 2.2 +/- 0.9 L/min, significantly higher than midazolam's 0.42 +/- 0.11 L/min. [] These differences likely contribute to the distinct pharmacological profiles observed for both drugs.
Q4: Does Ro 48-6791 have active metabolites?
A5: Yes, Ro 48-6791 is metabolized into Ro 48-6792, an N-dealkylated metabolite. [] Ro 48-6792 has a considerably longer half-life than its parent compound. [] While no discernible effect of Ro 48-6792 was observed in the initial studies, further investigation is needed to assess the effects of potential accumulation during prolonged administration. []
Q5: Was Ro 48-6791 successfully developed into a marketed drug?
A6: No, despite promising features like its potency and rapid recovery profile, the clinical development of Ro 48-6791 was ultimately halted. [] The research indicates that this decision stemmed from the drug not meeting the desired efficacy criteria for an ultra-short-acting benzodiazepine. []
Q6: What analytical methods were used to measure Ro 48-6791 and its metabolite in plasma?
A7: Researchers developed a highly sensitive method for quantifying Ro 48-6791 and its metabolite, Ro 48-6792, in plasma using a combination of techniques. [] This method involved liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The approach utilized a microbore reversed-phase capillary column coupled with an ion spray probe, enabling detection limits as low as 1 pg/mL for both compounds in plasma samples. []
Q7: Does Ro 48-6791 have any potential for interaction with opioid receptors?
A8: While traditionally classified as a benzodiazepine, computational docking studies suggest that Ro 48-6791 might have some affinity for opioid receptors, specifically the kappa, mu, and delta opioid receptors. [] This potential interaction warrants further investigation as it could have implications for the drug's anxiolytic, analgesic, and addiction potential, as well as its side effect profile when co-administered with opioids. []
Q8: Were there any age-related differences in the pharmacodynamic response to Ro 48-6791?
A9: Yes, elderly subjects displayed slightly increased sensitivity to the effects of Ro 48-6791 compared to younger subjects. [] This difference was evident in the lower EC50 values for EEG effects observed in the elderly group. [] This suggests that age-related adjustments in dosage might be necessary to achieve similar effects in different age groups.
Q9: Was acute tolerance observed with Ro 48-6791 administration?
A10: Yes, acute tolerance to the EEG effects of Ro 48-6791 was observed in a study involving repeated infusions of the drug. [] This tolerance manifested as a higher EC50 value in the second infusion cycle compared to the first. [] The mechanism behind this acute tolerance might involve competitive interaction with the metabolite, Ro 48-6792, though further research is needed to confirm this. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















